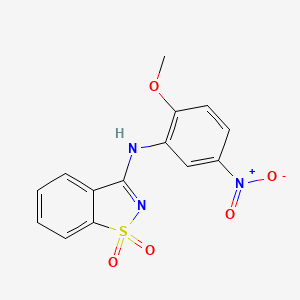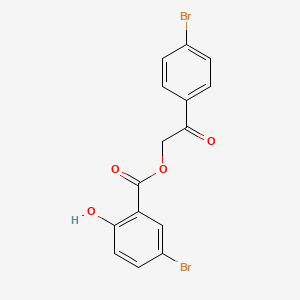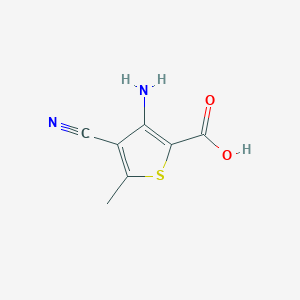![molecular formula C17H15N3O B12495662 N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
N-[4-(quinoxalin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(quinoxalin-2-yl)phenyl]propanamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties . This compound has a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-[4-(quinoxalin-2-yl)phenyl]propanamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This reaction is often carried out under mild conditions using green chemistry principles . Industrial production methods may involve more scalable and cost-effective approaches, such as continuous flow synthesis .
Chemical Reactions Analysis
N-[4-(quinoxalin-2-yl)phenyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-(quinoxalin-2-yl)phenyl]propanamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . Additionally, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[4-(quinoxalin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(quinoxalin-2-yl)phenyl]propanamide is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include quinazoline, cinnoline, and phthalazine, which also contain nitrogen heterocycles but differ in their chemical structure and pharmacological activities . The uniqueness of this compound lies in its specific quinoxaline core and the functional groups attached to it .
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(4-quinoxalin-2-ylphenyl)propanamide |
InChI |
InChI=1S/C17H15N3O/c1-2-17(21)19-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
DWCAEHNZXUQPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12495595.png)
![(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12495610.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B12495611.png)
![N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495615.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495618.png)

![N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495629.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12495645.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

